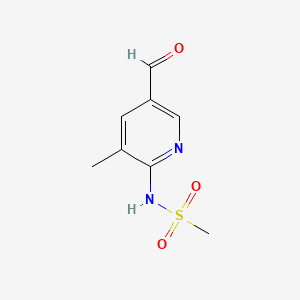
1,3-Dibromo-5-fluoro-2-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-fluoro-2-isopropoxybenzene is an organic compound with the molecular formula C9H9Br2FO and a molecular weight of 311.97 g/mol . It is a derivative of benzene, substituted with bromine, fluorine, and isopropoxy groups. This compound is primarily used in research and development within the fields of chemistry and materials science.
Métodos De Preparación
The synthesis of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the isopropoxy group. One common method involves the following steps:
Bromination: A benzene derivative is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the desired positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride.
Isopropoxylation: Finally, the fluorinated intermediate is reacted with isopropyl alcohol in the presence of a base such as sodium hydride to introduce the isopropoxy group
Análisis De Reacciones Químicas
1,3-Dibromo-5-fluoro-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The isopropoxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride
Aplicaciones Científicas De Investigación
1,3-Dibromo-5-fluoro-2-isopropoxybenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biology and Medicine: It is employed in the study of biological systems and the development of new drugs, particularly those targeting specific enzymes or receptors
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene depends on its specific applicationThe bromine and fluorine atoms can form strong interactions with target molecules, while the isopropoxy group can influence the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
1,3-Dibromo-5-fluoro-2-isopropoxybenzene can be compared with other similar compounds, such as:
1,3-Dibromo-5-fluorobenzene: Lacks the isopropoxy group, making it less versatile in certain applications.
1,3-Dibromo-2-fluoro-5-isopropoxybenzene: Has a different substitution pattern, which can affect its reactivity and properties.
1,4-Dibromo-2-fluorobenzene: Contains bromine and fluorine atoms in different positions, leading to different chemical behavior .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
1,3-dibromo-5-fluoro-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2FO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWJTUGTPSDUMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B572530.png)

![5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572532.png)
![6-Cyclobutyl-3,6-diazabicyclo[3.2.1]octan-2-one](/img/structure/B572533.png)




![7-Bromobenzo[d]isoxazole](/img/structure/B572541.png)

![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B572547.png)



